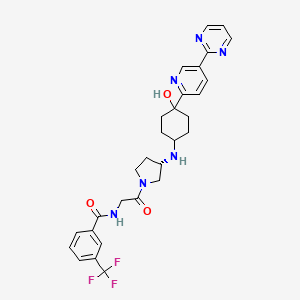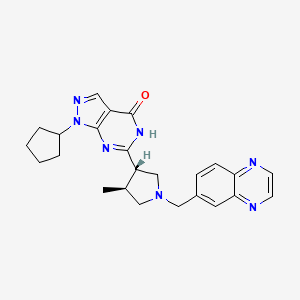
PHM16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PHM16 is an ATP competitive inhibitor of FAK and FGFR2.
科学的研究の応用
1. Applications in Electrical Systems
PHM (Prognostics and Health Management) has evolved significantly, particularly in electrical systems, focusing on reliability assessment and prediction in product design, manufacture, and operation. The study highlights the transition from physics-based modeling and root-cause analysis to more comprehensive and accurate monitoring through sensor networks and online assessment solutions. PHM's innovative applications in electrical systems are evidenced by an increase in patents and a shift toward more system-level solutions rather than component-level, indicating its growing importance in ensuring the reliability and health of electrical appliances and systems (Liu et al., 2018).
2. Role in Manufacturing
In manufacturing, PHM stands out for its ability to reduce time and costs associated with maintenance through efficient diagnostic and prognostic activities. It leverages real-time and historical state information of subsystems and components to enable informed decision-making, enhancing performance, safety, reliability, and maintainability of manufacturing systems. The integration of PHM in manufacturing addresses significant challenges and fulfills future needs, promoting open-system architectures and emphasizing the need for method verification, validation, and adherence to standards (Vogl et al., 2019).
3. Deep Learning in PHM
The integration of deep learning in PHM has opened new horizons, particularly due to its excellent representing power and automated feature learning capability. Deep learning models offer a universal framework for various PHM subfields, enhancing fault detection, diagnosis, and prognosis. This integration validates deep learning's adaptability across different types of input and suggests the potential for transfer learning across different PHM applications, marking a significant advancement in the field (Zhang et al., 2019).
4. Data-Driven Methods and Similar Systems
Data-driven methods in PHM are especially crucial for automated diagnosis and prognosis, thanks to their pattern recognition and anomaly detection capabilities. These methods don't require knowledge of the underlying degradation process but do demand substantial data. Addressing the challenge of limited data, especially at market launch, the paper discusses the potential of using data from similar systems for condition diagnosis and prognosis of engineering systems. This approach, involving fleet learning and transfer learning, is identified as a critical research branch in PHM, promising significant advancements in the field (Braig & Zeiler, 2023).
5. Predictive Maintenance Framework
A novel predictive maintenance framework for PHM, particularly in industries, is discussed, focusing on Condition Monitoring (CM) data to predict machinery's future states. The framework is built on an edge-cloud infrastructure, enabling streaming analysis and real-time health status monitoring while also facilitating large-scale data analysis for more accurate diagnostic and prognostic models. This approach not only ensures machinery network monitoring across various locations but also brings substantial benefits to both machinery producers and users (Calabrese et al., 2021).
特性
CAS番号 |
1448791-29-4 |
|---|---|
製品名 |
PHM16 |
分子式 |
C20H22N6O4 |
分子量 |
410.43 |
IUPAC名 |
N-Methyl-2-[[4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl]amino]benzamide |
InChI |
InChI=1S/C20H22N6O4/c1-21-18(27)13-7-5-6-8-14(13)25-20-23-11-22-19(26-20)24-12-9-15(28-2)17(30-4)16(10-12)29-3/h5-11H,1-4H3,(H,21,27)(H2,22,23,24,25,26) |
InChIキー |
UQGQBHYGCQYHMP-UHFFFAOYSA-N |
SMILES |
O=C(NC)C1=CC=CC=C1NC2=NC(NC3=CC(OC)=C(OC)C(OC)=C3)=NC=N2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PHM16; PHM-16; PHM 16; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



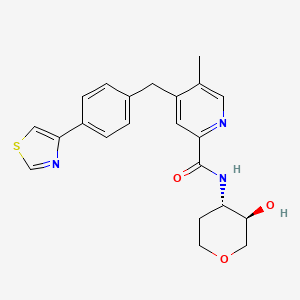
![5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B610012.png)
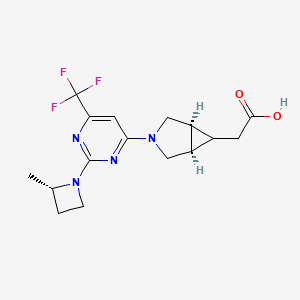
![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)
![2-[(4-{6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-{[(2S)-oxetan-2-yl]methyl}-1H-benzimidazole-6-carboxylic acid](/img/structure/B610018.png)
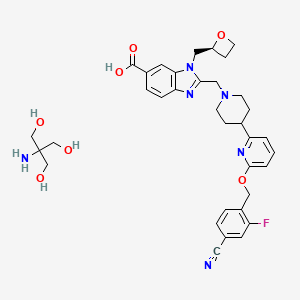
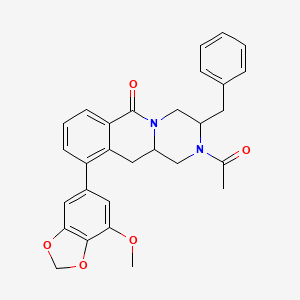
![8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide](/img/structure/B610022.png)
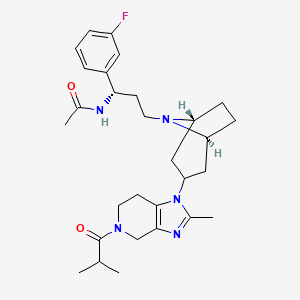
![4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine](/img/structure/B610025.png)
